Tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate

Description

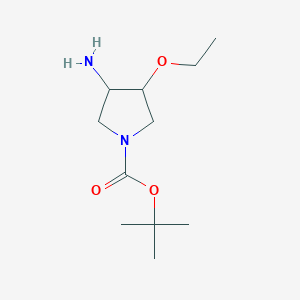

Tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate (CAS 708273-40-9) is a pyrrolidine-based compound with a tert-butyl carbamate (Boc) protecting group, an amino (-NH₂) substituent at position 3, and an ethoxy (-OCH₂CH₃) group at position 4 (Figure 1). Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its stereochemical specificity (3S,4S configuration) and functional versatility .

Properties

IUPAC Name |

tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDMKFDRCCQJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Opening with Ethanolamine Derivatives

One reported method involves the use of 3,4-epoxypyrrolidines as key intermediates. The epoxide ring is opened by nucleophilic attack of ethanolamines or similar nucleophiles to introduce the ethoxy substituent at the 4-position.

- The reaction proceeds via intramolecular etherification.

- The nitrogen at position 1 is protected with tert-butyl carbamate to prevent side reactions.

- This method allows for regioselective installation of the ethoxy group.

This approach is supported by patent literature describing the preparation of related pyrrolidine derivatives through epoxide intermediates and nucleophilic ring-opening reactions.

Mitsunobu Reaction for Functional Group Transformation

A Mitsunobu reaction has been employed for alkylation steps in related pyrrolidine derivatives:

- Starting from a hydroxyl-substituted pyrrolidine, the Mitsunobu procedure enables substitution with nucleophiles.

- The reaction conditions typically use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents.

- Sodium hydride (NaH) can be used to deprotonate the nucleophile at 0 °C before adding the alkylating agent.

- The reaction mixture is stirred at room temperature for extended periods (e.g., 16 h) to ensure completion.

- Workup involves solvent removal, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

This method is applicable for the introduction of protecting groups or alkoxy substituents on the pyrrolidine ring.

Selective Deprotection and Carbamate Formation

In the production of tert-butyl 3-aminopiperidine-1-carboxylate analogues, selective removal of carbamate protecting groups on the amino substituents is crucial:

- The nitrogen at the 1-position is protected with a tert-butyl carbamate group.

- The amino group at the 3-position can be selectively deprotected using bases or specific reagents.

- The selective deprotection allows for the isolation of tert-butyl 3-amino derivatives with high yield and purity.

- Alkoxycarbonyl groups on the amino substituents are introduced or removed depending on the synthetic step.

This methodology is adaptable to the pyrrolidine system for preparing this compound.

Summary Table of Preparation Methods

Research Findings and Notes

- Solvent Purity: Anhydrous conditions are critical, with solvents like THF distilled from sodium/benzophenone and dichloromethane from calcium hydride to ensure dryness and prevent side reactions.

- Temperature Control: Alkylation reactions are initiated at low temperatures (0 °C) to control reactivity and then allowed to proceed at room temperature for completion.

- Yield Optimization: Selective deprotection strategies improve yields significantly by preventing over-deprotection or side reactions.

- Reaction Times: Extended stirring times (up to 16 hours) are often required for complete conversion in alkylation or substitution steps.

- Purification: Standard extraction and drying procedures followed by concentration under vacuum are used to isolate the product in pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

TBAPC serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, such as:

- Oxidation : The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The carboxylate can be reduced to alcohols.

- Substitution Reactions : The ethoxy group can be replaced with other nucleophiles, enhancing the compound's utility in creating derivatives.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. It shows promise in drug discovery, particularly as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Studies have indicated its interaction with various biological targets, potentially modulating enzyme activity or receptor function.

Research has suggested that TBAPC may exhibit bioactive properties, making it a candidate for further exploration in pharmacology. Its derivatives are being studied for their effects on cellular processes and their potential use in treating diseases .

Case Studies and Research Findings

Several studies have explored the applications of TBAPC and its derivatives:

- Study on Anticancer Activity : A research project focused on the synthesis of TBAPC derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .

- Drug Development Research : Another investigation examined TBAPC's role in developing selective kinase inhibitors. The findings indicated that modifications to the pyrrolidine ring could lead to compounds with improved efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of Tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate is not well-documented. as a derivative of pyrrolidine, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific molecular targets and pathways involved would depend on the context in which the compound is used, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, stereochemistry, and physicochemical properties. Below is a systematic comparison:

Functional Group Variations

Ethoxy vs. Hydroxyl Substituents

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-75-7) Molecular formula: C₉H₁₈N₂O₃ Molecular weight: 202.25 g/mol Key features: Replaces the ethoxy group with a hydroxyl (-OH) at position 4. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing lipophilicity compared to the ethoxy analog. This impacts pharmacokinetic properties in drug design .

tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190141-99-2) Similar to the above but with unspecified stereochemistry.

Fluorinated and Trifluoromethyl Derivatives

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) Molecular formula: C₁₁H₁₈F₃NO₃ Molecular weight: 269.26 g/mol Key features: Incorporates a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group. The electronegative CF₃ group enhances metabolic stability and binding affinity in medicinal chemistry applications .

Aromatic and Cycloalkenyl Derivatives

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) Molecular formula: C₁₇H₂₅NO₄ Molecular weight: 307.4 g/mol Key features: A 4-methoxyphenyl group introduces aromaticity, enabling π-π stacking interactions in receptor binding. The hydroxymethyl group adds polarity, contrasting with the ethoxy group’s lipophilicity .

Stereochemical Variations

- The target compound’s (3S,4S) configuration (CAS 708273-40-9) contrasts with analogs like (3R,4R) -configured derivatives (e.g., CAS 1052713-78-6). Stereochemistry critically influences biological activity; for example, (3S,4S) isomers may exhibit distinct binding modes in chiral environments compared to enantiomers .

Comparative Data Table

Biological Activity

Tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C11H20N2O3

- CAS Number : 138026-93-4

This structure features a pyrrolidine ring, which is crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties.

This compound interacts with various molecular targets, influencing several biological pathways:

- Enzyme Modulation : The compound has been shown to bind to specific enzymes, thereby modulating their activity. This interaction is particularly relevant in the context of neurotransmission and metabolic pathways.

- Protein-Ligand Interactions : It plays a role in protein-ligand interactions, which are critical for cellular signaling and function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in various models, suggesting potential applications in treating neurodegenerative diseases.

- Anticonvulsant Activity : Similar compounds have shown promise in enhancing anticonvulsant activity, indicating a potential therapeutic role in epilepsy management .

Comparative Analysis with Similar Compounds

A comparison with related compounds can provide insights into its unique biological profile:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Rel-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | Hydroxyl group instead of ethoxy | Enhanced reactivity |

| Rel-tert-butyl 4-methylpyrrolidin-3-yl)carbamate hydrochloride | Methyl group addition | Altered synthesis pathways |

Case Studies and Research Findings

- Neuroprotective Studies : In vivo studies have shown that the compound can prevent neuronal death in models of hypoxia-induced injury. This suggests a protective effect against oxidative stress and excitotoxicity .

- Anticonvulsant Research : A study demonstrated that when administered alongside standard anticonvulsants, this compound improved seizure control in animal models, highlighting its potential as an adjunct therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-amino-4-ethoxypyrrolidine-1-carboxylate, and how are impurities removed during purification?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often prepared using tert-butyl carbamate intermediates under anhydrous conditions (e.g., dichloromethane with triethylamine as a base at 0–20°C) . Purification typically involves column chromatography (silica gel) with gradients of hexane/ethyl acetate, as demonstrated in analogous syntheses where TLC (Rf ~0.29 in 4:1 hexane/ethyl acetate) guides fraction collection . Impurity removal may require recrystallization or preparative HPLC for polar byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

- Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The ethoxy group shows a quartet near ~3.5–4.0 ppm (¹H) and ~60–70 ppm (¹³C). The pyrrolidine ring protons resonate between 2.5–3.5 ppm .

- IR : Strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ from the carbamate group .

- Mass spectrometry (ESI-MS/HRMS) : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₁H₂₁N₂O₃⁺ = 229.1548 Da) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in This compound, and what software is recommended for refinement?

- Answer : Single-crystal X-ray diffraction (SCXRD) can confirm the stereochemistry of the pyrrolidine ring and substituent orientations. For example, analogous tert-butyl pyrrolidine carboxylates were resolved using SHELXL for refinement, with Mo/Kα radiation (λ = 0.71073 Å) and Olex2 for visualization . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. The tert-butyl group often exhibits high thermal stability, aiding in reliable electron density mapping .

Q. How should researchers address contradictory NMR data observed during characterization?

- Answer : Contradictions (e.g., split signals or unexpected coupling constants) may arise from rotameric equilibria or dynamic effects. Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows rotation around the carbamate C–N bond, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Correlate protons and carbons to assign overlapping signals .

- Computational modeling : Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian or ADF software) .

Q. What mechanistic insights govern the reactivity of this compound in medicinal chemistry applications?

- Answer : The tertiary amine and carbamate groups participate in hydrogen bonding with biological targets (e.g., enzymes or receptors). For instance, similar compounds undergo:

- Nucleophilic displacement : The ethoxy group can be replaced by thiols or amines under acidic/basic conditions .

- Protection/deprotection : The tert-butyl group is stable under basic conditions but cleaved with TFA in dichloromethane, enabling further functionalization .

Interaction studies (e.g., SPR or ITC) quantify binding affinities, while molecular docking (AutoDock Vina) predicts binding poses .

Q. How can researchers optimize synthetic yield when scaling up production for biological assays?

- Answer : Key factors include:

- Solvent selection : Use anhydrous DCM or THF to minimize side reactions .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates carbamate formation .

- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions .

- Workflow integration : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for analyzing biological activity data involving this compound?

- Answer :

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

- Principal Component Analysis (PCA) : Identifies structural features correlating with activity in SAR studies .

- Machine learning : QSAR models (e.g., Random Forest) predict toxicity or bioavailability using descriptors like LogP and topological polar surface area .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.